Propyl 2-Mercaptopropionate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Propyl 2-Mercaptopropionate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical properties, synthesis, analysis, and potential applications of propyl 2-mercaptopropionate. With its unique combination of a reactive thiol group and a cleavable ester moiety, this compound presents intriguing possibilities in various scientific domains, including flavor chemistry, polymer science, and particularly in the design of advanced therapeutic systems. This document is intended for researchers, chemists, and drug development professionals, offering a blend of fundamental chemical principles and practical, field-proven insights to facilitate its application in research and development.
Introduction: The Duality of Function in Propyl 2-Mercaptopropionate
Propyl 2-mercaptopropionate, with the CAS Number 19788-50-2, is an organic molecule that possesses a distinct bifunctionality, housing both a thiol (-SH) and an ester (-COOR) group. This structural arrangement imparts a versatile chemical reactivity, making it a subject of interest beyond its initial applications as a flavoring agent, where it is known for its meaty and roasted aroma.[1] The thiol group offers a nucleophilic center and a site for redox activity, while the ester linkage provides a locus for controlled hydrolysis. This dual nature opens avenues for its use as a building block in organic synthesis and as a functional component in more complex molecular architectures, such as those designed for targeted drug delivery.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of propyl 2-mercaptopropionate is fundamental to its handling, application, and analysis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | propyl 2-sulfanylpropanoate | |
| Synonyms | Propyl 2-mercaptopropionate, 2-Mercaptopropionic acid propyl ester | [1] |
| CAS Number | 19788-50-2 | [1] |
| Molecular Formula | C6H12O2S | [2] |
| Molecular Weight | 148.22 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Meaty, roasted | [1] |
| Boiling Point | 191-194 °C at 760 mmHg | |
| Density | 1.014-1.020 g/mL at 25 °C | [1] |
| Refractive Index | 1.447-1.453 at 20 °C | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol and ether. | |
| Flash Point | 74.4 °C (166 °F) |
Synthesis and Purification: A Practical Approach
The most common and direct route to propyl 2-mercaptopropionate is through the Fischer esterification of 2-mercaptopropionic acid with 1-propanol, catalyzed by a strong acid. This reversible reaction requires careful control of conditions to drive the equilibrium towards the product.
Synthetic Workflow: Fischer Esterification
The following diagram outlines the key steps in the synthesis of propyl 2-mercaptopropionate.
Caption: Synthetic workflow for propyl 2-mercaptopropionate.
Detailed Experimental Protocol
Materials:
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2-Mercaptopropionic acid (99%)
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1-Propanol (anhydrous)
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Concentrated sulfuric acid (98%)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate
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Toluene (for azeotropic removal of water, optional)
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Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-mercaptopropionic acid (0.5 mol) and an excess of 1-propanol (1.5 mol). The use of excess alcohol helps to shift the equilibrium towards the ester product.[3]
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2-3 mL) as the catalyst. The addition should be done carefully as the reaction is exothermic.
-
Reflux: Attach a reflux condenser (and a Dean-Stark trap if azeotropic removal of water is desired with toluene as a co-solvent) and heat the mixture to reflux for 3-4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as carbon dioxide gas will be evolved.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to obtain pure propyl 2-mercaptopropionate.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized propyl 2-mercaptopropionate. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for separating and identifying volatile compounds like propyl 2-mercaptopropionate.
Typical GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp: 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40-300 m/z |
The expected mass spectrum would show a molecular ion peak (M+) at m/z 148, along with characteristic fragmentation patterns corresponding to the loss of the propyl group and other fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
Predicted ¹H NMR (in CDCl₃):
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~0.9 ppm (t, 3H): Methyl protons of the propyl group.
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~1.4 ppm (d, 3H): Methyl protons adjacent to the chiral center.
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~1.6 ppm (sextet, 2H): Methylene protons of the propyl group.
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~2.1 ppm (d, 1H): Thiol proton (may be broad and exchangeable with D₂O).
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~3.4 ppm (q, 1H): Methine proton at the chiral center.
-
~4.1 ppm (t, 2H): Methylene protons of the propyl group attached to the oxygen.
Predicted ¹³C NMR (in CDCl₃):
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~10 ppm: Methyl carbon of the propyl group.
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~21 ppm: Methyl carbon adjacent to the chiral center.
-
~22 ppm: Methylene carbon of the propyl group.
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~40 ppm: Methine carbon at the chiral center.
-
~67 ppm: Methylene carbon of the propyl group attached to the oxygen.
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~173 ppm: Carbonyl carbon of the ester.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of propyl 2-mercaptopropionate is dictated by the interplay of its thiol and ester functionalities.
Thiol Group Reactivity
The thiol group is a potent nucleophile and is susceptible to oxidation.
-
Nucleophilic Addition: The thiolate anion, formed under basic conditions, can participate in Michael additions to α,β-unsaturated carbonyl compounds.
-
Oxidation: In the presence of oxidizing agents or even atmospheric oxygen, the thiol can be oxidized to form a disulfide. This reactivity is crucial to consider during storage and handling.
-
Alkylation: The thiol can be readily alkylated with alkyl halides.
Ester Group Reactivity
The ester group is susceptible to nucleophilic acyl substitution.
-
Hydrolysis: The ester can be hydrolyzed back to 2-mercaptopropionic acid and propanol under either acidic or basic conditions. The rate of hydrolysis is pH-dependent.
-
Transesterification: In the presence of another alcohol and a catalyst, the propyl group can be exchanged.
-
Aminolysis: Reaction with amines will yield the corresponding amide of 2-mercaptopropionic acid.
The following diagram illustrates the key reaction pathways.
Caption: General concept of a thioester-based prodrug strategy.
Safety, Handling, and Storage
Propyl 2-mercaptopropionate and its precursors require careful handling due to their potential hazards.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][6][7]Avoid inhalation of vapors and contact with skin and eyes. [5]* Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition. [6]The thiol group is susceptible to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Propyl 2-mercaptopropionate is a molecule of significant interest due to its dual functionality. While its role in the flavor industry is well-established, its potential as a versatile building block in organic synthesis and, more specifically, in the design of innovative drug delivery systems, is an area ripe for exploration. This guide has provided a comprehensive overview of its chemical properties, a practical synthetic protocol, analytical methods for its characterization, and an exploration of its reactivity and potential applications. It is our hope that this information will serve as a valuable resource for researchers and professionals seeking to harness the unique chemical attributes of propyl 2-mercaptopropionate in their scientific endeavors.
References
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Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
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Showing metabocard for Propyl 2-mercaptopropionate (HMDB0032495). (n.d.). Human Metabolome Database. Retrieved from [Link]
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propyl 2-mercaptopropionate, 19788-50-2. (n.d.). The Good Scents Company. Retrieved from [Link]
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Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
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PROPYL 2-MERCAPTOPROPIONATE. (2025, August 23). precisionFDA. Retrieved from [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Athabasca University. Retrieved from [Link]
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